Tetraammineplatinum(II) nitrate

Overview

Description

Tetraammineplatinum(II) nitrate, also known as platinum(II) tetraammine nitrate, is a coordination compound with the chemical formula Pt(NH3)42. It is a white to pale yellow crystalline solid that is soluble in water. This compound is notable for its use as a precursor in the synthesis of platinum-based catalysts and other platinum compounds .

Mechanism of Action

Target of Action

Tetraammineplatinum(II) nitrate is primarily used as a precursor in the synthesis of various platinum-based catalysts . These catalysts, such as Pt/cerium oxide catalysts and Pt/mesoporous carbon catalysts, are the primary targets of this compound .

Mode of Action

The compound interacts with its targets by providing a source of platinum, which is a key component in these catalysts . The platinum in the compound forms the active sites in the catalysts that facilitate various chemical reactions.

Biochemical Pathways

For instance, they are used in the oxidation of different chlorinated hydrocarbons and the selective hydrogenation of crotonaldehyde .

Result of Action

The primary result of the action of this compound is the formation of platinum-based catalysts . These catalysts facilitate various chemical reactions, leading to the production of desired products. For example, they can aid in the oxidation of chlorinated hydrocarbons and the selective hydrogenation of crotonaldehyde .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound decomposes at high temperatures . Therefore, it should be stored in a cool, dry place . Additionally, it should be kept away from combustible materials, as it may intensify fire .

Biochemical Analysis

Biochemical Properties

Tetraammineplatinum(II) nitrate plays a significant role in biochemical reactions, particularly as a precursor for synthesizing platinum-based catalysts . It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it is used to synthesize platinum/cerium oxide catalysts and platinum/mesoporous carbon catalysts . These interactions are primarily based on the compound’s ability to form coordination complexes with biomolecules, enhancing their catalytic efficiency.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cellular membranes and potentially modifying cellular uptake of other compounds . This compound can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cellular behavior and function. For example, it has been observed to modify the uptake of chemotherapy agents in irradiated cultured cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form coordination complexes with biomolecules. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . Additionally, it can induce changes in gene expression by interacting with DNA and other genetic materials. These interactions at the molecular level are crucial for its catalytic and biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial catalytic properties without significant toxicity . At higher doses, it can cause toxic or adverse effects, including skin irritation, respiratory irritation, and allergic reactions . Understanding the dosage effects is crucial for optimizing its use in biochemical and catalytic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate catalytic reactions . It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s interactions with metabolic enzymes are essential for its role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s transport and distribution are critical for its biochemical and catalytic functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraammineplatinum(II) nitrate typically involves the reaction of potassium tetrachloroplatinate(II) (K2PtCl4) with ammonia and potassium iodide to form an intermediate diiododiammine platinum complex. This intermediate is then reacted with silver nitrate to produce the desired this compound .

Industrial Production Methods:

Reaction with Ammonia and Potassium Iodide:

Reaction with Silver Nitrate:

This method is efficient, yielding high purity this compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Tetraammineplatinum(II) nitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state platinum compounds.

Reduction: It can be reduced to elemental platinum or lower oxidation state platinum compounds.

Substitution: The ammonia ligands can be substituted with other ligands such as chloride or hydroxide

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: Commonly uses reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Often carried out in aqueous solutions with the desired substituting ligand

Major Products:

Oxidation: Platinum(IV) compounds.

Reduction: Elemental platinum.

Substitution: Various platinum(II) complexes with different ligands

Scientific Research Applications

Tetraammineplatinum(II) nitrate is widely used in scientific research due to its versatility:

Chemistry: As a precursor for synthesizing platinum-based catalysts, including Pt/cerium oxide and Pt/mesoporous carbon catalysts

Biology: Investigated for its potential in biological applications, including as a component in certain biochemical assays.

Medicine: Explored for its potential use in developing platinum-based drugs for cancer treatment.

Industry: Utilized in the production of lean NOx trap (LNT) catalysts for automotive applications

Comparison with Similar Compounds

Tetraammineplatinum(II) chloride: [Pt(NH3)4]Cl2

Tetraammineplatinum(II) hydroxide: Pt(NH3)42

Tetraamminepalladium(II) nitrate: Pd(NH3)42

Comparison:

Tetraammineplatinum(II) chloride: Similar in structure but with chloride ligands instead of nitrate. It is less soluble in water compared to the nitrate form.

Tetraammineplatinum(II) hydroxide: Contains hydroxide ligands, making it more basic and reactive in different chemical environments.

Tetraamminepalladium(II) nitrate: Similar coordination structure but with palladium instead of platinum, leading to different catalytic properties

Tetraammineplatinum(II) nitrate stands out due to its high solubility in water and its effectiveness as a precursor for various platinum-based catalysts, making it highly valuable in both research and industrial applications .

Properties

IUPAC Name |

azane;platinum(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.4H3N.Pt/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAKORNXYLGSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16455-68-8 (Parent) | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10174665 | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20634-12-2 | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Tetraammineplatinum(II) nitrate interact with zeolites and influence their catalytic performance in n-hexane reforming?

A1: this compound readily interacts with the surfaces of zeolites, such as KLTL zeolites. When an aqueous solution of this compound is introduced to KLTL zeolite crystallites, the platinum ions anchor themselves onto the zeolite surfaces, both inside the intracrystalline pores and on the external surfaces. Upon further treatment, these ions are reduced to form platinum clusters, each consisting of approximately 20 platinum atoms. [] The location of these platinum clusters significantly influences the catalytic performance of the zeolite in n-hexane reforming. Research indicates that platinum clusters located within the intracrystalline pores exhibit superior activity, selectivity towards benzene formation, and resistance to deactivation compared to those located on the external surfaces. This improved performance is attributed to the constrained environment within the pores, which is believed to inhibit coke formation, a major cause of catalyst deactivation. []

Q2: Can you elaborate on the role of this compound in the assembly of 2D materials and its impact on their properties?

A2: this compound acts as an efficient ionic crosslinker for assembling 2D materials like graphene oxide. Due to its positive charge, it effectively agglomerates negatively charged 2D material dispersions. [] This crosslinking ability facilitates the creation of 3D architectures like hydrogels and aerogels from 2D nanosheets, overcoming the challenge of nanosheet restacking without requiring external binders or functionalization. []

Q3: What is the molecular structure of the compound formed by reacting this compound with ammonia?

A3: When this compound reacts with ammonia, it forms di-μ-amido-bis[diammineplatinum(II)] nitrate. [] While the exact structural details aren't provided in the provided abstracts, the name suggests a dimeric structure with two platinum atoms bridged by two amido ligands. Each platinum atom is further coordinated by two ammine ligands, and the counterions are nitrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

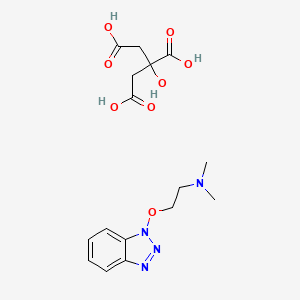

![2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate](/img/structure/B1205081.png)

![3-[4-(4-bromophenyl)phenyl]-3-(4-chlorophenyl)-N,N-dimethylprop-2-en-1-amine](/img/structure/B1205088.png)